N'-[4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-yl]-N,N-dimethylpropane-1,3-diamine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of difluoromethyl and fluorophenyl groups attached to a pyrimidine ring, along with a dimethylaminopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrimidine ring.
Addition of the Difluoromethyl Group: The difluoromethyl group is added using a difluoromethylating agent, such as difluoromethyl iodide, under appropriate reaction conditions.
Attachment of the Dimethylaminopropyl Side Chain: The final step involves the alkylation of the pyrimidine derivative with a dimethylaminopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring or side chains are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(TRIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
N-[4-(DIFLUOROMETHYL)-6-(4-CHLOROPHENYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE is unique due to the presence of both difluoromethyl and fluorophenyl groups, which can impart distinct chemical and biological properties. These structural features may enhance its reactivity, binding affinity, or stability compared to similar compounds.
Properties
Molecular Formula |
C16H19F3N4 |
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Molecular Weight |
324.34 g/mol |
IUPAC Name |
N-[4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-yl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C16H19F3N4/c1-23(2)9-3-8-20-16-21-13(10-14(22-16)15(18)19)11-4-6-12(17)7-5-11/h4-7,10,15H,3,8-9H2,1-2H3,(H,20,21,22) |
InChI Key |
FLIUKRTYWAXKBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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